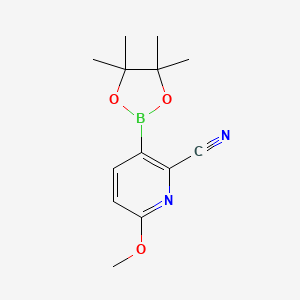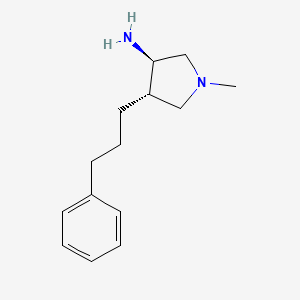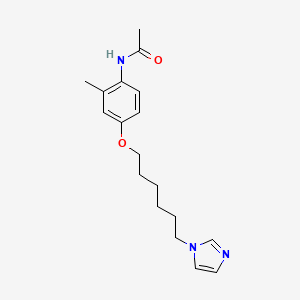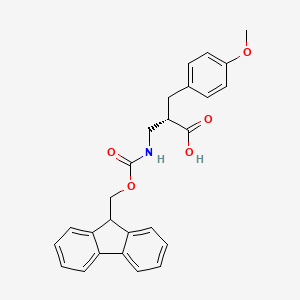![molecular formula C8H9BO3 B12948114 7-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B12948114.png)
7-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol is a compound belonging to the class of benzoxaboroles. Benzoxaboroles are known for their unique structural features, which include a boron atom integrated into a heterocyclic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the acylation process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the boron atom, using reagents like halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce boronic acid derivatives.
Scientific Research Applications
7-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol involves the inhibition of leucyl-tRNA synthetase, an essential enzyme for protein synthesis in bacteria . By binding to the enzyme’s active site, the compound prevents the proper ligation of leucine to tRNA, thereby disrupting protein synthesis and leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Tavaborole: Another benzoxaborole used as an antifungal agent.
Crisaborole: A non-steroidal anti-inflammatory drug used for treating atopic dermatitis.
Uniqueness
7-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol is unique due to its specific structural modifications, which enhance its selectivity and potency as an antimicrobial agent. Unlike other benzoxaboroles, it has shown selective activity against mycobacteria, making it a promising candidate for further development in antimicrobial therapies .
Properties
Molecular Formula |
C8H9BO3 |
|---|---|
Molecular Weight |
163.97 g/mol |
IUPAC Name |
1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-ol |
InChI |
InChI=1S/C8H9BO3/c1-5-7(10)3-2-6-4-12-9(11)8(5)6/h2-3,10-11H,4H2,1H3 |
InChI Key |
QAXCLOJZBAFVOD-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B12948058.png)





![((8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl)boronic acid](/img/structure/B12948098.png)

![2-(2,3-dimethylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12948107.png)
![2-(2-Chloropyrimidin-4-yl)-6,6-dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B12948109.png)
